Ethyl 5-(chlorosulfonyl)-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 5-(chlorosulfonyl)-1,3-thiazole-4-carboxylate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chlorosulfonyl group and an ethyl ester group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(chlorosulfonyl)-1,3-thiazole-4-carboxylate typically involves the reaction of ethyl 1,3-thiazole-4-carboxylate with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorosulfonyl group. The general reaction scheme is as follows:
Starting Material: Ethyl 1,3-thiazole-4-carboxylate
Reagent: Chlorosulfonic acid
Conditions: The reaction is usually performed at low temperatures to prevent decomposition and side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(chlorosulfonyl)-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Reduction: The compound can be reduced to form the corresponding sulfonamide.
Oxidation: Oxidative reactions can lead to the formation of sulfonic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines (e.g., aniline) and alcohols (e.g., methanol) are commonly used. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Major Products Formed
Nucleophilic Substitution: Formation of sulfonamides, sulfonate esters, and sulfonate thiols.
Reduction: Formation of sulfonamides.
Oxidation: Formation of sulfonic acids.
Scientific Research Applications
Ethyl 5-(chlorosulfonyl)-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Employed in the development of enzyme inhibitors and probes for studying biological pathways.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical agents, including antimicrobial and anticancer drugs.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Ethyl 5-(chlorosulfonyl)-1,3-thiazole-4-carboxylate is primarily based on its ability to act as an electrophile. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity makes it a valuable tool for modifying proteins and other biomolecules, thereby affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1,3-thiazole-4-carboxylate: Lacks the chlorosulfonyl group, making it less reactive.
5-(Chlorosulfonyl)-1,3-thiazole-4-carboxylic acid: Similar structure but lacks the ethyl ester group.
Ethyl 5-(methylsulfonyl)-1,3-thiazole-4-carboxylate: Contains a methylsulfonyl group instead of a chlorosulfonyl group.
Uniqueness
Ethyl 5-(chlorosulfonyl)-1,3-thiazole-4-carboxylate is unique due to the presence of both the chlorosulfonyl and ethyl ester groups. This combination imparts distinct reactivity and makes it a versatile intermediate for various synthetic applications.
Biological Activity
Ethyl 5-(chlorosulfonyl)-1,3-thiazole-4-carboxylate is a sulfur-containing heterocyclic compound notable for its biological activity, particularly in medicinal chemistry and organic synthesis. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a thiazole ring with a chlorosulfonyl group, which contributes to its reactivity. Its molecular formula is C₇H₈ClNO₄S, and it has a molecular weight of approximately 227.7 g/mol. The chlorosulfonyl group is highly reactive, allowing the compound to interact with various biological macromolecules, which can lead to significant modifications in their structure and function.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and enzymes. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to potential therapeutic effects.
Key Mechanisms Include:
- Enzyme Inhibition: The chlorosulfonyl group can modify active sites on enzymes, potentially inhibiting their function.
- Disruption of Cellular Processes: By interacting with nucleic acids and proteins, the compound may alter cellular signaling pathways.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial properties. This compound has shown potential against various bacterial strains. For instance, studies have demonstrated that derivatives of thiazole compounds can inhibit the growth of Bacillus subtilis and Aspergillus niger at specific concentrations .
Table 1: Antimicrobial Activity of Thiazole Derivatives
Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Bacillus subtilis | X µg/mL |
Ethyl 2-(N-substituted phenyl)sulfamoyl thiazole-4-carboxylate | Aspergillus niger | Y µg/mL |
Note: Specific MIC values are typically determined through experimental studies.
Anticancer Activity
The compound's structural similarities to other thiazole derivatives suggest potential anticancer activity. In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The cytotoxicity of these compounds often correlates with their ability to induce cell cycle arrest and apoptosis through various pathways .
Table 2: Cytotoxicity of Thiazole Derivatives Against Cancer Cell Lines
Compound Name | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | Z µM |
Related Thiazole Derivative | HepG2 | W µM |
Case Studies
- Antimicrobial Study : A study conducted on ethyl 2-(N-substituted phenyl)sulfamoyl thiazole derivatives demonstrated significant antimicrobial activity against Bacillus subtilis, highlighting the potential of thiazole derivatives in developing new antibiotics .
- Anticancer Research : Another study evaluated a series of thiazole-based compounds for their cytotoxic effects on MCF-7 and HepG2 cells. The results indicated that modifications to the thiazole ring could enhance anticancer properties significantly .
Properties
Molecular Formula |
C6H6ClNO4S2 |
---|---|
Molecular Weight |
255.7 g/mol |
IUPAC Name |
ethyl 5-chlorosulfonyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C6H6ClNO4S2/c1-2-12-5(9)4-6(13-3-8-4)14(7,10)11/h3H,2H2,1H3 |
InChI Key |
MCTSPJZOJQUVNU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=N1)S(=O)(=O)Cl |
Origin of Product |
United States |
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